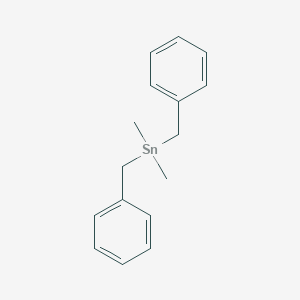

Dibenzyl(dimethyl)stannane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibenzyl(dimethyl)stannane (DBDMS) is a chemical compound that belongs to the family of organotin compounds. It is a colorless liquid with a molecular weight of 345.06 g/mol. DBDMS has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mécanisme D'action

Dibenzyl(dimethyl)stannane exerts its biological effects through the transfer of the dibenzyltin group to various biological molecules such as proteins and nucleic acids. This reaction can alter the structure and function of these molecules and lead to various biological effects. The exact mechanism of action of Dibenzyl(dimethyl)stannane is still under investigation and requires further research.

Effets Biochimiques Et Physiologiques

Dibenzyl(dimethyl)stannane has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to exhibit antitumor, antifungal, and antiviral activities. Dibenzyl(dimethyl)stannane has also been shown to inhibit the growth of various bacterial strains and to modulate the immune response. However, the exact mechanisms underlying these effects are still not fully understood.

Avantages Et Limitations Des Expériences En Laboratoire

Dibenzyl(dimethyl)stannane has several advantages as a reagent in organic synthesis and biological research. It is relatively stable and easy to handle, and its reaction conditions are mild and compatible with various functional groups. However, Dibenzyl(dimethyl)stannane also has some limitations such as its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling Dibenzyl(dimethyl)stannane in the lab.

Orientations Futures

There are several future directions for research on Dibenzyl(dimethyl)stannane. One direction is to investigate its potential applications in the synthesis of complex organic molecules such as natural products and pharmaceuticals. Another direction is to explore its biological activities and mechanisms of action in more detail. Furthermore, the development of new synthetic methods for Dibenzyl(dimethyl)stannane and its derivatives could also be an interesting area for future research.

Méthodes De Synthèse

Dibenzyl(dimethyl)stannane can be synthesized through the reaction of dibenzyltin dichloride with dimethylzinc in the presence of a catalyst such as palladium. The reaction usually takes place under an inert atmosphere and at a temperature of around 80°C. The yield of Dibenzyl(dimethyl)stannane can be improved by optimizing the reaction conditions such as the ratio of reactants and the reaction time.

Applications De Recherche Scientifique

Dibenzyl(dimethyl)stannane has been extensively used as a reagent in organic synthesis due to its ability to transfer the dibenzyltin group to various organic molecules. This reaction is known as the Stille coupling reaction and has been widely used in the synthesis of complex organic molecules such as natural products and pharmaceuticals. Dibenzyl(dimethyl)stannane has also been used as a precursor for the synthesis of other organotin compounds such as dibutyltin and diisobutyltin.

Propriétés

Numéro CAS |

17841-75-7 |

|---|---|

Nom du produit |

Dibenzyl(dimethyl)stannane |

Formule moléculaire |

C16H20Sn |

Poids moléculaire |

331 g/mol |

Nom IUPAC |

dibenzyl(dimethyl)stannane |

InChI |

InChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3; |

Clé InChI |

SBPVNOJMOXZFTL-UHFFFAOYSA-N |

SMILES |

C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

SMILES canonique |

C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Autres numéros CAS |

17841-75-7 |

Synonymes |

dibenzyl-dimethyl-stannane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)